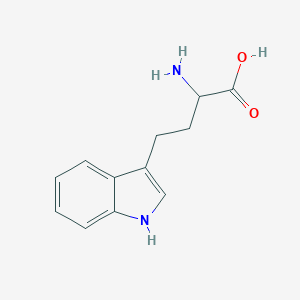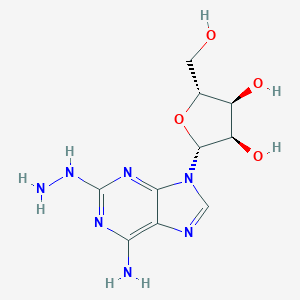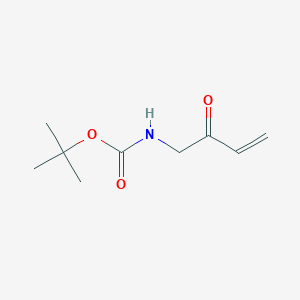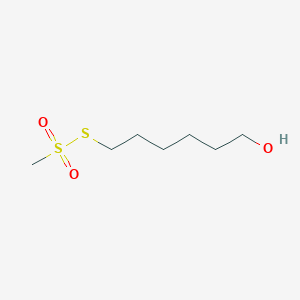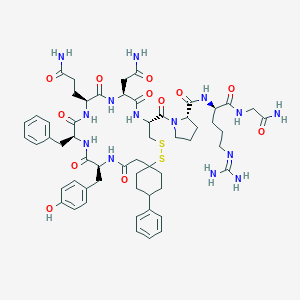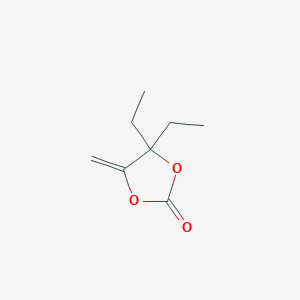
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile oxidant that can be used in a variety of chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In
Mécanisme D'action
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one acts as an oxidizing agent by transferring oxygen atoms to the substrate molecule. The mechanism of action involves the formation of an intermediate compound, which then reacts with the substrate molecule to form the oxidized product. The reaction is typically carried out in the presence of a solvent and a catalyst.
Effets Biochimiques Et Physiologiques
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can cause skin irritation and may be toxic if ingested or inhaled. It is important to handle 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one with caution and to use appropriate safety precautions when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one in lab experiments is its high selectivity and efficiency as an oxidant. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can selectively oxidize certain functional groups without affecting others, which makes it a useful tool in organic synthesis. However, 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one is also highly reactive and can be difficult to handle. It is important to use appropriate safety precautions when working with 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
Orientations Futures
There are many potential future directions for research on 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one. One area of interest is the development of new synthetic methods using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one as an oxidant. Another area of interest is the study of the biochemical and physiological effects of 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, particularly its potential toxicity. Finally, there is potential for the development of new applications for 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, such as in the synthesis of new pharmaceuticals or agrochemicals.
Méthodes De Synthèse
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can be synthesized through a two-step process. The first step involves the reaction of diethyl malonate with paraformaldehyde in the presence of a Lewis acid catalyst to form 4,4-diethyl-5-hydroxymethylene-1,3-dioxolane-2-one. The second step involves the oxidation of the intermediate compound with Oxone® or potassium permanganate to form 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
Applications De Recherche Scientifique
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has been widely used in scientific research as an oxidant in organic synthesis. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and agrochemicals. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has also been used in the oxidation of alcohols to aldehydes and ketones, which is an important step in the synthesis of many organic compounds.
Propriétés
Numéro CAS |
111835-62-2 |
|---|---|
Nom du produit |
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4,4-diethyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-8(5-2)6(3)10-7(9)11-8/h3-5H2,1-2H3 |
Clé InChI |
HAVHQVKVFDVVAK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=C)OC(=O)O1)CC |
SMILES canonique |
CCC1(C(=C)OC(=O)O1)CC |
Synonymes |
1,3-Dioxolan-2-one, 4,4-diethyl-5-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



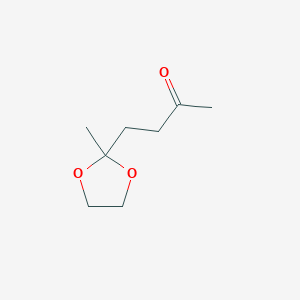

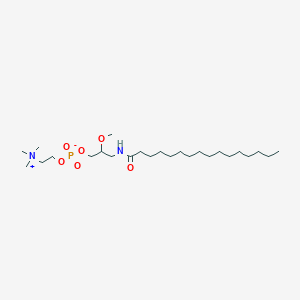
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
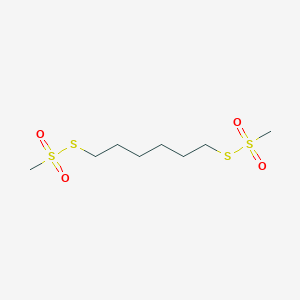
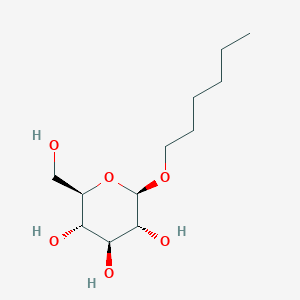
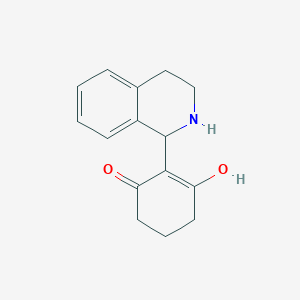
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
